molecular formula C12H15NO3S B587901 Thiorphan-d7 CAS No. 1276297-68-7

Thiorphan-d7

Cat. No.: B587901
CAS No.: 1276297-68-7
M. Wt: 260.359
InChI Key: LJJKNPQAGWVLDQ-XZJKGWKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiorphan-d7 is a deuterium-labeled derivative of Thiorphan, a potent inhibitor of neprilysin, also known as neutral endopeptidase. Neprilysin is an enzyme involved in the degradation of various peptides, including enkephalins, which are natural pain-relieving peptides in the body. This compound is primarily used in scientific research as a stable isotope-labeled compound for quantitation and pharmacokinetic studies .

Mechanism of Action

Target of Action

Thiorphan-d7, a deuterium-labeled variant of Thiorphan , primarily targets Neprilysin , also known as membrane metalloendopeptidase (enkephalinase) . Neprilysin is an enzyme that degrades a number of small secreted peptides, most notably the amyloid beta peptide whose abnormal misfolding and aggregation in neural tissue has been implicated as a cause of Alzheimer’s disease .

Mode of Action

This compound acts as a potent inhibitor of Neprilysin . By inhibiting this enzyme, this compound increases the exposure to Neprilysin substrates, including enkephalins and atrial natriuretic peptide (ANP) . This inhibition can lead to potentiated morphine-induced analgesia and attenuated naloxone-precipitated withdrawal symptoms .

Biochemical Pathways

The inhibition of Neprilysin by this compound affects several biochemical pathways. The increased exposure to enkephalins and ANP due to Neprilysin inhibition can have various downstream effects . For instance, in animal models and patients with various forms of acute diarrhea, this compound was found to inhibit pathologic secretion from the gut without changing gastrointestinal transit time or motility .

Result of Action

The molecular and cellular effects of this compound’s action are significant. For instance, this compound has been found to be neuroprotective in newborn mice, reducing ibotenate-induced cortical lesions by up to 57% and cortical caspase-3 cleavage by up to 59% . This neuroprotective effect was long-lasting and was still observed when this compound was administered 12 h after the insult .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the stability of many compounds can be affected by factors such as temperature, light, and oxygen levels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiorphan-d7 involves the incorporation of deuterium atoms into the Thiorphan molecule. The general synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of a deuterated precursor, such as deuterated benzene or deuterated toluene.

    Functionalization: The deuterated precursor undergoes functionalization to introduce the necessary functional groups, such as thiol and carboxyl groups.

    Coupling Reaction: The functionalized intermediate is then coupled with glycine to form the final this compound compound.

    Purification: The product is purified using techniques such as chromatography to obtain high-purity this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thiorphan-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfide derivatives, reduced thiol forms, and substituted this compound derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides several advantages:

Properties

IUPAC Name

2-[[3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(sulfanylmethyl)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15)/i1D,2D,3D,4D,5D,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJKNPQAGWVLDQ-XZJKGWKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(CS)C(=O)NCC(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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